structural characterization of 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole
structural characterization of 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole
An In-Depth Technical Guide to the Structural Characterization of 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Architecture of a Privileged Scaffold
The convergence of the pyrazole and pyrrolidine rings in 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole creates a molecule of significant interest in medicinal chemistry. Pyrazole derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The pyrrolidine moiety, a common feature in natural products and pharmaceuticals, often imparts crucial physicochemical properties and stereochemical complexity. The precise three-dimensional arrangement of this hybrid molecule is paramount for understanding its structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[1]
This guide provides a comprehensive, field-proven framework for the complete structural elucidation of 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole. As a Senior Application Scientist, the narrative will move beyond a simple listing of techniques, focusing instead on the causal logic behind experimental choices and the integration of data from multiple analytical platforms to build a self-validating, unambiguous structural model. A key challenge addressed is the inherent annular tautomerism of the N-unsubstituted pyrazole ring, a phenomenon that can complicate spectral interpretation but also offers a deeper understanding of the molecule's behavior in different environments.
Synthetic Origin: Context for Characterization
While numerous synthetic routes to pyrazoles exist, a common and effective method involves the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with a hydrazine derivative.[3] For the title compound, a plausible route begins with the reaction of 1-(pyrrolidin-2-yl)butane-1,3-dione with hydrazine hydrate. Understanding the synthesis is critical as it informs the expected structure and potential side products or regioisomers that must be ruled out during characterization.
Spectroscopic Elucidation: From Connectivity to Conformation
Spectroscopic analysis forms the cornerstone of structural characterization in solution. A multi-technique approach, centered around Nuclear Magnetic Resonance (NMR), provides a detailed map of the molecule's covalent framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Solution-State Probe
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole, a suite of 1D and 2D NMR experiments is required for unambiguous assignment. A common issue with N-H pyrazoles is the potential for tautomerism, which can lead to more signals than expected or averaged signals if the exchange is rapid on the NMR timescale.[4]
Workflow for NMR-Based Structural Elucidation
Caption: Integrated NMR workflow for structural elucidation.
Expected ¹H and ¹³C NMR Spectral Data
The following table summarizes the anticipated chemical shifts. The presence of two distinct sets of signals in low-temperature NMR would be strong evidence for two slowly exchanging tautomers.[4]
| Position | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key Correlations & Rationale |
| Pyrazole N-H | ¹H | 10.0 - 14.0 (broad) | - | Signal is broad due to proton exchange and quadrupolar coupling to ¹⁴N.[4] Disappears upon D₂O exchange. |
| Pyrazole C4-H | ¹H | ~6.0 - 6.5 | ~105 - 110 | A singlet in the aromatic region. HSQC correlation to the C4 carbon. |
| Pyrazole C5-CH₃ | ¹H | ~2.2 - 2.4 | ~10 - 14 | A sharp singlet. HMBC correlations to pyrazole carbons C5 and C4. |
| Pyrrolidine C2'-H | ¹H | ~4.0 - 4.5 (dd/t) | ~55 - 60 | The most downfield pyrrolidine proton due to proximity to the pyrazole ring. COSY correlations to C3' protons. HMBC to pyrazole C3 is the key link. |
| Pyrrolidine C3', C4' | ¹H | ~1.8 - 2.2 (m) | ~25 - 35 | Complex multiplet region. COSY correlations help trace the spin system. |
| Pyrrolidine C5' | ¹H | ~3.0 - 3.5 (m) | ~45 - 50 | Protons adjacent to the pyrrolidine nitrogen. |
| Pyrazole C3 | ¹³C | - | ~150 - 155 | Quaternary carbon, deshielded by two nitrogen atoms. Key HMBC correlation from C2'-H confirms attachment. |
| Pyrazole C5 | ¹³C | - | ~140 - 145 | Quaternary carbon attached to the methyl group. |
Advanced NMR Experiments: The Key to Unambiguous Assignment
-
COSY (Correlation Spectroscopy): This experiment is essential to trace the proton-proton coupling network within the pyrrolidine ring, connecting the C2'-H all the way to the C5'-H protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This provides a direct correlation between each proton and the carbon it is attached to, allowing for the definitive assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals 2- and 3-bond correlations between protons and carbons. The crucial observation is the correlation between the pyrrolidine C2'-H proton and the pyrazole C3 carbon, which unambiguously confirms the connectivity between the two rings. Further HMBC correlations from the C5-CH₃ protons to the C5 and C4 carbons confirm the substitution pattern on the pyrazole ring.[5]
Logical Framework for Fragment Connection using 2D NMR
Caption: Using 2D NMR to connect molecular fragments.
Mass Spectrometry (MS)
Mass spectrometry provides the crucial confirmation of molecular weight and can offer structural insights through fragmentation analysis.
-
High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) is the preferred method. The primary goal is to obtain an accurate mass of the protonated molecule [M+H]⁺. This experimental mass is compared to the calculated mass for the molecular formula (C₉H₁₃N₃), and a match within 5 ppm provides unequivocal confirmation of the elemental composition.
-
Electron Ionization (EI-MS): This higher-energy technique induces fragmentation. While complex, the fragmentation pattern is a structural fingerprint. Expected fragmentation pathways for N-heterocycles include:
-
Loss of the pyrrolidine ring via cleavage of the C3-C2' bond.
-
Ring-opening of the pyrrolidine moiety.
-
Loss of a methyl radical from the pyrazole ring. The fragmentation of nitrogen heterocycles often involves the rupture of bonds and skeletal rearrangements, providing valuable data for structural confirmation.[6][7]
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. It is a rapid and simple technique to confirm key structural features.
-
N-H Stretching: A broad absorption band is expected in the range of 3100-3400 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.[8]
-
C-H Stretching: Bands above 3000 cm⁻¹ correspond to aromatic C-H (pyrazole ring), while bands below 3000 cm⁻¹ correspond to aliphatic C-H (methyl and pyrrolidine).
-
C=N and C=C Stretching: A series of medium to strong bands in the 1500-1650 cm⁻¹ region are characteristic of the pyrazole ring stretching vibrations.[9]
Crystallographic Analysis: The Gold Standard
While NMR provides the definitive structure in solution, single-crystal X-ray diffraction reveals the unambiguous three-dimensional structure in the solid state.[1] This technique provides precise data on bond lengths, bond angles, and the molecule's conformation. Crucially, it resolves any ambiguity regarding tautomerism in the solid state and reveals intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.[10]
The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data as it is rotated in a stream of X-rays.[1] The resulting electron density map is used to solve and refine the molecular structure. For 5-methyl-3-(pyrrolidin-2-yl)-1H-pyrazole, X-ray analysis would definitively locate the N-H proton, identify the solid-state tautomer, and describe the conformation of the pyrrolidine ring relative to the pyrazole.
Detailed Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing N-H protons) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Note the chemical shift and broadness of the signal in the 10-14 ppm region.
-
D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously for 1 minute, and re-acquire the ¹H spectrum. The broad N-H signal should disappear or significantly decrease in intensity, confirming its identity.[4]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
2D NMR Acquisition: Using the same sample, acquire standard COSY, HSQC, and HMBC spectra. Optimize the HMBC experiment to detect 2-3 bond correlations (~8 Hz).
-
Variable-Temperature (VT) NMR (Optional): If tautomerism is suspected (e.g., broadened signals at room temperature), acquire a series of ¹H spectra at different temperatures (e.g., from 25°C down to -40°C or up to 80°C). Sharpening of signals into two distinct sets at low temperature or coalescence at high temperature confirms tautomeric exchange.[4]
High-Resolution Mass Spectrometry (ESI-HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass analyzer is calibrated to achieve high resolution and mass accuracy (<5 ppm).
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the exact mass and compare it with the theoretical value for C₉H₁₄N₃⁺.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Selection and Mounting: Select a high-quality, defect-free single crystal under a polarizing microscope and mount it on a goniometer head.[1]
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. Collect X-ray diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine this model against the experimental data to obtain the final structure with high precision.
-
Data Analysis: Analyze the final structure to determine bond lengths, angles, torsion angles, and intermolecular interactions like hydrogen bonds.[1]
Conclusion: An Integrated Structural Portrait
The is a multi-faceted process that relies on the synergistic interpretation of data from NMR, MS, and X-ray crystallography. NMR spectroscopy, through a combination of 1D and 2D techniques, establishes the definitive covalent connectivity in solution and probes the dynamics of tautomerism. High-resolution mass spectrometry provides irrefutable confirmation of the elemental formula. Finally, single-crystal X-ray diffraction delivers an unambiguous, high-precision model of the molecule's architecture in the solid state. Together, these techniques provide the comprehensive and self-validating structural foundation necessary for advancing drug discovery and development efforts.
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